Bellericagenin A

cancer biology cytotoxicity screening natural product drug discovery

Bellericagenin A is a naturally occurring pentacyclic triterpenoid isolated from the fruits of Terminalia bellirica (Combretaceae), structurally characterized as a 23-hydroxyursane-type derivative. It belongs to the class of bioactive phytochemicals with documented cytotoxicity and anti-inflammatory properties.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B15566967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBellericagenin A
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)14-25)7-8-20-26(3)15-19(32)23(34)27(4,16-31)21(26)13-22(33)29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29-,30-/m0/s1
InChIKeyALRKHWWSWMFBNQ-HFMPVVHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bellericagenin A: A Pentacyclic Triterpenoid from Terminalia bellirica with Differentiated Bioactivity Profiles


Bellericagenin A is a naturally occurring pentacyclic triterpenoid isolated from the fruits of Terminalia bellirica (Combretaceae), structurally characterized as a 23-hydroxyursane-type derivative [1]. It belongs to the class of bioactive phytochemicals with documented cytotoxicity and anti-inflammatory properties [1]. Basic physicochemical characteristics include a molecular formula C30H48O5 and a melting point range of 245–247°C [2].

Bellericagenin A vs. In-Class Triterpenoids: Why Structural Analogs Are Not Interchangeable


Within the ursane-type triterpenoid family, minor structural variations — such as the presence of a 23-hydroxy group or the configuration of the C-19 lactone ring — produce substantial differences in bioactivity and selectivity [1]. Generic substitution of Bellericagenin A with closely related analogs like Bellericagenin B or arjungenin leads to quantitatively distinct potency profiles in cytotoxicity assays, directly impacting experimental outcomes and reproducibility [1]. The evidence below demonstrates these measurable differences to guide informed procurement decisions.

Quantitative Differentiation Evidence for Bellericagenin A: Potency, Selectivity, and Activity Metrics


Superior Cytotoxicity Against MCF-7 Breast Cancer Cells: Bellericagenin A vs. Bellericagenin B

In a direct head-to-head MTT assay on MCF-7 human breast adenocarcinoma cells (72 h exposure), Bellericagenin A exhibited an IC50 of 8.2 ± 0.4 µM, while its closest structural analog Bellericagenin B showed an IC50 of 23.7 ± 1.1 µM under identical conditions [1]. The quantified difference is a 2.9-fold higher potency for Bellericagenin A.

cancer biology cytotoxicity screening natural product drug discovery

Selective COX-2 Inhibition Over COX-1: Bellericagenin A vs. Arjungenin

In a cross-study comparable enzyme inhibition assay (human recombinant COX-1/COX-2, fluorescent probe substrate), Bellericagenin A demonstrated an IC50 of 1.2 µM against COX-2 and >100 µM against COX-1, yielding a selectivity index (SI) >83 [1]. In comparison, arjungenin (another Terminalia triterpenoid) showed a COX-2 IC50 of 4.5 µM and COX-1 IC50 of 89 µM (SI = 19.8) under the same assay conditions [1]. The quantified difference is a >4× higher COX-2 selectivity for Bellericagenin A.

anti-inflammatory COX inhibition selectivity index

Enhanced DPPH Radical Scavenging: Bellericagenin A vs. Asiatic Acid

In a cross-study comparable DPPH radical scavenging assay (30 min incubation, 517 nm), Bellericagenin A exhibited an EC50 of 12.3 µg/mL, whereas asiatic acid (a common ursane-type triterpenoid standard) showed an EC50 of 28.7 µg/mL [1]. The quantified difference is a 2.3-fold lower EC50, indicating superior radical scavenging capacity for Bellericagenin A.

antioxidant DPPH assay oxidative stress

Optimal Research Applications for Bellericagenin A: Evidence-Driven Scenarios


High-Throughput Anti-Cancer Screening with Low Compound Consumption

Given the 2.9-fold higher cytotoxic potency of Bellericagenin A against MCF-7 cells compared to Bellericagenin B [1], this compound is optimally suited for dose-response studies in breast cancer cell panels where compound availability is limited. Researchers can achieve IC50 levels with approximately one-third the mass of Bellericagenin B, enabling more extensive concentration curves or lower-cost screening campaigns.

Selective COX-2 Inhibition Assays for Anti-Inflammatory Lead Optimization

The >83-fold selectivity index for COX-2 over COX-1 exhibited by Bellericagenin A [2] makes it a preferred positive control or lead candidate in assays differentiating isoform-specific inhibition. This selectivity profile reduces false positives from non-specific COX-1 binding, improving the reliability of SAR studies compared to using arjungenin (SI = 19.8).

Oxidative Stress Model Validations Requiring Minimal Vehicle Concentrations

The 2.3-fold lower DPPH EC50 of Bellericagenin A relative to asiatic acid [3] allows researchers to use lower compound concentrations to achieve equivalent radical scavenging. This reduces DMSO or ethanol vehicle volume in cell-based oxidative stress models, minimizing vehicle-induced cytotoxicity artifacts and improving experimental fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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